molecular formula C20H15N3O5S B4564505 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B4564505
M. Wt: 409.4 g/mol
InChI Key: SCJCCJFVOLKLPH-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H15N3O5S and its molecular weight is 409.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.07324176 g/mol and the complexity rating of the compound is 785. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

Selective Hydrogenation of Phenol to Cyclohexanone

A study reported the use of Pd nanoparticles supported on mesoporous graphitic carbon nitride as a catalyst for the selective hydrogenation of phenol to cyclohexanone under mild conditions. This process is crucial in the chemical industry for producing polyamides. The catalyst showed exceptional activity and selectivity, achieving conversion and selectivity rates higher than 99% under atmospheric hydrogen pressure in aqueous media without additives (Wang et al., 2011).

Organic Synthesis

Construction of Functionalized Chromene Derivatives

Another study highlighted a one-pot synthesis of substituted chromene derivatives through a Lewis base catalyzed domino Michael addition/intramolecular cyclization reaction. This methodology opens pathways for the creation of diverse chromene-based molecules, which are significant in medicinal chemistry and material science (Yu et al., 2018).

Synthesis of Biologically Active Compounds

Diversity Oriented Synthesis of Chromene Carboxamides

Research has developed a novel method for synthesizing chromene carboxamide derivatives, which are known for their biological activity. The method involves hydrolysis of cyanobuta-1,3-dienolate salts, indicating the versatility of chromene scaffolds in synthesizing compounds with potential pharmaceutical applications (Vodolazhenko et al., 2012).

Fluorescent Probes

Novel Coumarin-Based Fluorescent Probe

A novel fluorescent chemosensor for Cu(II) ions was developed using nitro-3-carboxamide coumarin derivatives. This work demonstrates the potential of chromene derivatives in environmental monitoring and biochemical assays, showing high selectivity and sensitivity for Cu(II) ions in aqueous solutions (Bekhradnia et al., 2016).

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-6-nitro-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S/c21-10-15-13-4-2-1-3-5-17(13)29-19(15)22-18(24)14-9-11-8-12(23(26)27)6-7-16(11)28-20(14)25/h6-9H,1-5H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJCCJFVOLKLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

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